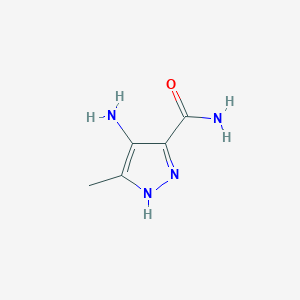

4-amino-5-methyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil and is considered an impurity in its synthesis . It is also a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Synthesis Analysis

The synthesis of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” involves several steps. It is synthesized as an intermediate in the production of sildenafil . More detailed information about the synthesis process can be found in various scientific papers .Molecular Structure Analysis

The molecular formula of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” is C8H14N4O . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .Chemical Reactions Analysis

The chemical reactions involving “4-amino-5-methyl-1H-pyrazole-3-carboxamide” are complex and involve multiple steps. It is used as an intermediate in the synthesis of sildenafil . More detailed information about the chemical reactions can be found in various scientific papers .Physical And Chemical Properties Analysis

“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a white to yellow powder or crystals . It has a molecular weight of 218.69 .科学的研究の応用

Medicinal Chemistry and Drug Development

The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. Within this context, 4-amino-5-methyl-1H-pyrazole-3-carboxamide has drawn attention due to its unique properties. Researchers have explored its interactions with biological targets, including receptors and enzymes. Notably, it has been investigated as a ligand for p38MAPK (mitogen-activated protein kinase), which plays a crucial role in inflammation and cancer progression .

BTK Inhibition for B-Cell Malignancies

This compound acts as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase. BTK is a major therapeutic target for B-cell-driven malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By inhibiting BTK, 4-amino-5-methyl-1H-pyrazole-3-carboxamide shows promise in treating these cancers .

Supramolecular Chemistry and Polymer Synthesis

While not directly related to biological applications, pyrazole derivatives find use in supramolecular chemistry and polymer synthesis. Their unique properties contribute to materials science, including liquid crystal behavior and UV stabilization .

Organic Synthesis and Building Blocks

Researchers have employed 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a versatile building block in organic synthesis. It participates in the construction of more complex molecules, demonstrating its utility in creating diverse functionalities .

Interaction Studies with Ferrocenoyl-Dipeptides

In the realm of chemical interactions, this compound has been used as a beta-sheet template to investigate its binding with ferrocenoyl-dipeptides. Such studies provide insights into molecular recognition and self-assembly processes .

Synthesis of Hexahydropyrazoloquinolinones

4-Amino-5-methyl-1H-pyrazole-3-carboxamide contributes to the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones. These heterocyclic compounds have potential applications in drug discovery and materials science .

作用機序

Safety and Hazards

特性

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPBOHREJSJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)